

Application Note: HPLC Analysis of 2-Chloro-4(1H)-pyridinone

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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B102469

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Abstract

This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **2-Chloro-4(1H)-pyridinone**. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable method for the determination of **2-Chloro-4(1H)-pyridinone** in various sample matrices. The method demonstrates good linearity, precision, and accuracy, making it applicable for quality control, stability studies, and impurity profiling.

Introduction

2-Chloro-4(1H)-pyridinone is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its accurate quantification is crucial for ensuring product quality, monitoring reaction kinetics, and performing metabolic studies. This document provides a comprehensive protocol for the analysis of **2-Chloro-4(1H)-pyridinone** using a standard RP-HPLC system with UV detection.

Experimental

Instrumentation and Consumables

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation and peak shape.
- Vials: 2 mL amber glass HPLC vials with PTFE/silicone septa.
- Solvents: HPLC grade acetonitrile and water.
- Reagents: Formic acid (analytical grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10-90% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	265 nm
Injection Volume	10 µL

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **2-Chloro-4(1H)-pyridinone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A generic protocol for a solid sample is provided below:

- Accurately weigh a portion of the sample expected to contain **2-Chloro-4(1H)-pyridinone**.
- Transfer the weighed sample to a suitable volumetric flask.
- Add a sufficient amount of diluent to dissolve the analyte.
- Sonicate for 15 minutes to ensure complete dissolution.
- Dilute to the final volume with the diluent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Results and Discussion

The developed HPLC method provides a sharp and symmetrical peak for **2-Chloro-4(1H)-pyridinone** with a typical retention time of approximately 4.5 minutes. The method was validated for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve of peak area versus concentration showed excellent linearity over the concentration range.

Table 2: Linearity Data

Concentration (µg/mL)	Mean Peak Area
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Correlation Coefficient (r ²)	0.9998

Precision

The precision of the method was determined by analyzing six replicate injections of a 25 µg/mL standard solution. The results are summarized in Table 3.

Table 3: Precision Data

Replicate	Peak Area
1	380,950
2	381,200
3	380,500
4	381,500
5	380,750
6	381,100
Mean	381,000
Standard Deviation	377.49
% RSD	0.10%

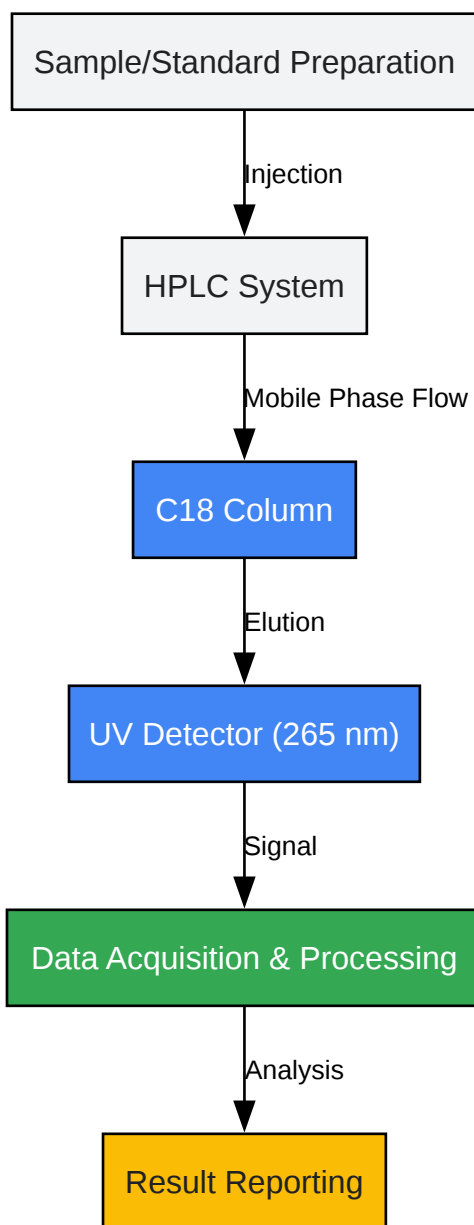
Accuracy

The accuracy of the method was assessed by a spike and recovery experiment. A known amount of **2-Chloro-4(1H)-pyridinone** was added to a placebo sample and analyzed. The recovery results are presented in Table 4.

Table 4: Accuracy (Spike and Recovery) Data

Spike Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
1	10	9.85	98.5%
2	25	25.30	101.2%
3	50	49.75	99.5%

Experimental Workflow



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Caption: Workflow for the HPLC analysis of **2-Chloro-4(1H)-pyridinone**.

Conclusion

The described RP-HPLC method is a reliable and robust technique for the quantitative determination of **2-Chloro-4(1H)-pyridinone**. The method is simple, accurate, precise, and linear over the tested concentration range. It can be effectively implemented in quality control and research laboratories for the routine analysis of **2-Chloro-4(1H)-pyridinone**.

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